3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

Bioisosterism Scaffold hopping X-ray crystallography

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine (CAS 2098047-97-1) is a functionalized derivative of the 3-azabicyclo[3.1.1]heptane (aza-BCHP) scaffold—a saturated bioisostere of meta-substituted pyridine. With a molecular formula of C₁₁H₂₂N₂O and molecular weight of 198.31 g/mol, this compound bears a 6-ethoxy substituent on the bicyclic core and a primary amine-terminated three-carbon linker at the bridgehead nitrogen.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 2098047-97-1
Cat. No. B1477164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine
CAS2098047-97-1
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCOC1C2CC1CN(C2)CCCN
InChIInChI=1S/C11H22N2O/c1-2-14-11-9-6-10(11)8-13(7-9)5-3-4-12/h9-11H,2-8,12H2,1H3
InChIKeyBBSDVEARQGDDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine (CAS 2098047-97-1): Saturated Pyridine Bioisostere Building Block for Procurement Evaluation


3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine (CAS 2098047-97-1) is a functionalized derivative of the 3-azabicyclo[3.1.1]heptane (aza-BCHP) scaffold—a saturated bioisostere of meta-substituted pyridine. With a molecular formula of C₁₁H₂₂N₂O and molecular weight of 198.31 g/mol, this compound bears a 6-ethoxy substituent on the bicyclic core and a primary amine-terminated three-carbon linker at the bridgehead nitrogen. The compound is commercially available through Enamine Ltd. (Ref. 3D-YID04797) and distributed by vendors at ≥95% purity . Its core scaffold was pioneered by Dibchak, Mykhailiuk, and coworkers at Enamine in a general, scalable synthesis published in Angewandte Chemie International Edition (2023), wherein the 3-azabicyclo[3.1.1]heptane core was validated as a near-geometric mimic of the pyridine ring with measurably superior physicochemical properties [1].

Why Generic Pyridine or Heteroaromatic Building Blocks Cannot Substitute for 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine


Drug discovery programs routinely employ pyridine and meta-substituted (hetero)arenes as core structural motifs; however, these planar, sp²-rich fragments impose inherent liabilities—high lipophilicity (logD), rapid oxidative metabolism by hepatic CYP450 enzymes, and poor aqueous solubility—that frequently drive attrition in lead optimization [1]. The 3-azabicyclo[3.1.1]heptane (aza-BCHP) core embodied in CAS 2098047-97-1 introduces C(sp³) character while preserving exit-vector geometry nearly identical to pyridine (angle φ 124–126° vs 125° for pyridine; substituent distance d 4.79–4.81 Å vs 5.06 Å) [1]. Generic substitution with unsubstituted pyridine, bicyclo[3.1.1]heptane, or other saturated bioisosteres (e.g., bicyclo[1.1.1]pentane) cannot simultaneously deliver the nitrogen-mediated hydrogen-bonding capacity, the geometric fidelity, and the tuned physicochemical profile that the 6-ethoxy-aza-BCHP system provides. The 6-ethoxy substituent further enables stereoelectronic modulation of the core, and the propan-1-amine linker offers a primary amine handle for amide coupling, reductive amination, or urea formation—functionalization options absent from simpler BCHP analogs such as 3-azabicyclo[3.1.1]heptane itself (CAS unsubstituted core) or 6-methoxy variants . This compound therefore occupies a distinct position at the intersection of bioisosteric design, synthetic tractability, and vector diversity that no single in-class analog replicates.

Quantitative Differentiation Evidence for 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine vs. Pyridine and In-Class Analogs


Geometric Fidelity of the Aza-BCHP Core to Pyridine: X-Ray-Derived Exit-Vector Comparison (Class-Level Inference for CAS 2098047-97-1)

The 3-azabicyclo[3.1.1]heptane core, which constitutes the scaffold of CAS 2098047-97-1, was compared to pyridine by X-ray crystallographic analysis of three representative aza-BCHP derivatives (3a·HCl, 11a·HCl, 15a·HCl) against a bioactive pyridine reference compound (50). The inter-vector distance r was 2.12 Å for the aza-BCHP core vs. 2.41 Å for pyridine (Δ = −0.29 Å). The substituent-to-substituent distance d was 4.79–4.81 Å for aza-BCHP vs. 5.06 Å for pyridine (Δ ≈ −0.25 Å). The exit-vector angle ϕ was essentially identical: 124–126° for aza-BCHP vs. 125° for pyridine [1]. This geometric near-identity enables scaffold hopping from pyridine-containing leads while introducing sp³ hybridization.

Bioisosterism Scaffold hopping X-ray crystallography Medicinal chemistry

Aqueous Solubility Enhancement: Aza-BCHP vs. Pyridine in Rupatadine Scaffold

Replacement of the pyridine ring in the antihistamine drug Rupatadine with the 3-azabicyclo[3.1.1]heptane core (compound 52, a close structural analog of CAS 2098047-97-1 sharing the identical bicyclic scaffold) increased thermodynamic aqueous solubility by more than one order of magnitude: 29 μM (Rupatadine, free base) vs. 365 μM (aza-BCHP analog 52, free base), a ~12.6-fold improvement [1]. This demonstrates the substantial solubility advantage conferred by the saturated aza-BCHP core over the parent pyridine system.

Aqueous solubility Physicochemical profiling Drug-likeness Lead optimization

Metabolic Stability in Human Liver Microsomes: Aza-BCHP Core vs. Pyridine Scaffold

In human liver microsome (HLM) assays, the aza-BCHP Rupatadine analog (compound 52, sharing the core scaffold of CAS 2098047-97-1) exhibited dramatically superior metabolic stability compared to the parent pyridine-containing drug. Intrinsic clearance (CLint) decreased from 517 mg min⁻¹ μL⁻¹ (Rupatadine) to 47 mg min⁻¹ μL⁻¹ (aza-BCHP analog 52), an ~11-fold reduction. The corresponding half-life (t₁/₂) increased from 3.2 min (Rupatadine) to 35.7 min (aza-BCHP analog 52), an ~11.2-fold prolongation [1]. This class-level evidence supports the expectation that CAS 2098047-97-1 and its downstream derivatives will exhibit similarly reduced oxidative metabolism relative to pyridine-containing analogs.

Metabolic stability Human liver microsomes Intrinsic clearance Half-life ADME

Lipophilicity Modulation: Experimental logD Reduction Upon Aza-BCHP Incorporation vs. Pyridine

Replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core (compound 52) resulted in a minimal change in calculated clogP (5.1 for Rupatadine vs. 5.2 for compound 52) yet produced a substantial decrease in experimental logD: >4.5 (Rupatadine) vs. 3.8 (compound 52), a reduction of ≥0.7 log units [1]. This divergence between calculated and experimental lipophilicity highlights the unique physicochemical behavior of the saturated aza-BCHP scaffold—reduced nonspecific binding and improved developability profiles that computational predictions alone would miss.

Lipophilicity logD clogP Drug-likeness

Scalable Synthesis: Gram-Scale Production of the Aza-BCHP Core via Spirocyclic Oxetanyl Nitrile Reduction

The general synthetic route to 3-azabicyclo[3.1.1]heptanes, which encompasses the core of CAS 2098047-97-1, proceeds via reduction of spirocyclic oxetanyl nitriles. This method was demonstrated at scale: the hydrochloride salt of compound 3a was produced in a single run of 40 g [1]. The transformation tolerates diverse substituents and employs LiAlH₄ or NaBH₄/CoCl₂·6H₂O as reducing agents. In contrast, earlier approaches to substituted 3-azabicyclo[3.1.1]heptanes via photocyclization or iodocyclization lack the modularity and scalability of this route [1], and alternative syntheses of bicyclo[3.1.1]heptanes (non-aza) reported by Uchiyama, Molander, and Li do not introduce the nitrogen atom critical for hydrogen-bonding capacity .

Scalable synthesis Process chemistry Building block availability Gram-scale

Functional Handle Differentiation: 6-Ethoxy Substituent and Propan-1-Amine Linker vs. Unsubstituted or 6-Methoxy Aza-BCHP Analogs

CAS 2098047-97-1 is distinguished from the parent 3-azabicyclo[3.1.1]heptane (CAS of unsubstituted core, available as Enamine EN300-68533) and the 6-methoxy analog (PubChem CID reference compound) by two structural features: (i) a 6-ethoxy substituent that increases steric bulk (ethoxy vs. methoxy: ΔMW +14 Da, Δheavy atom count +1) and lipophilicity relative to the 6-methoxy or 6-H analogs, and (ii) a propan-1-amine side chain that provides a primary amine for amide coupling, reductive amination, sulfonamide formation, or urea synthesis—functionality absent from simple ester, acid, or alcohol-terminated aza-BCHP derivatives . The combination of the ethoxy group on the cyclobutane bridge and the primary amine linker on the bridgehead nitrogen creates a bifunctional building block with two distinct vectors for diversification that is not provided by mono-functionalized aza-BCHP analogs such as 3-(3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid (PubChem CID reference) [1].

Chemical diversity Functional handles Building block enumeration Parallel synthesis

Validated Application Scenarios for 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine Based on Quantitative Evidence


Pyridine Scaffold Replacement in Lead Optimization for Improved Solubility and Metabolic Stability

When a medicinal chemistry program identifies a pyridine-containing lead with suboptimal aqueous solubility (e.g., <50 μM) or high microsomal clearance (HLM CLint > 300 mg min⁻¹ μL⁻¹), CAS 2098047-97-1 offers a direct bioisosteric replacement strategy. The core scaffold has demonstrated the ability to increase solubility by >10-fold (29 μM → 365 μM) and reduce intrinsic clearance by >10-fold (517 → 47 mg min⁻¹ μL⁻¹) while preserving exit-vector geometry (ϕ 124–126° vs. 125°) [1]. The propan-1-amine handle enables conjugation to carboxylic acid, sulfonyl chloride, or aldehyde partners in the target lead, while the 6-ethoxy substituent provides a tunable lipophilicity point for further SAR exploration. This scenario is supported by the Rupatadine-to-compound 52 case study in the primary literature [1].

Fragment-Based Drug Discovery (FBDD) Library Design with sp³-Enriched Bioisosteres

Fragment libraries increasingly prioritize three-dimensional, sp³-rich scaffolds to improve clinical success rates. CAS 2098047-97-1 (MW 198.31, 11 heavy atoms, 2 H-bond donors, 3 H-bond acceptors) falls within fragment-like physicochemical space (MW < 300, HBD ≤ 3, HBA ≤ 3) and provides the saturated aza-BCHP core that reduces experimental logD by ≥0.7 units relative to pyridine analogs [1]. Its bifunctional architecture—primary amine plus ethoxy ether—enables two successive fragment-growing steps, making it suitable as a central core fragment for FBDD campaigns targeting CNS or anti-inflammatory indications where pyridine-containing fragments have failed due to high clearance [1].

Parallel Library Synthesis for CNS Penetration Optimization

In CNS drug discovery, the combination of reduced logD (3.8 for aza-BCHP analog vs. >4.5 for pyridine parent), improved solubility, and the presence of a basic amine handle makes CAS 2098047-97-1 a candidate building block for parallel amide library synthesis aimed at optimizing CNS MPO scores. The primary amine undergoes HATU/DIC-mediated amide coupling under standard parallel synthesis conditions. The resulting amide library members benefit from the aza-BCHP core's demonstrated >10× t₁/₂ improvement in human liver microsomes, reducing the risk that library members will be flagged for metabolic instability [1].

Saturated Bioisostere Screening Cascade for Kinase or GPCR Hit-to-Lead Programs

For kinase or GPCR targets where the initial hit contains a meta-substituted pyridine, CAS 2098047-97-1 can be incorporated into a systematic bioisostere screening cascade alongside bicyclo[1.1.1]pentane (BCP), bicyclo[3.1.1]heptane (BCHP, non-aza), and cubane derivatives. Unlike non-nitrogenous BCHP analogs or BCPs, CAS 2098047-97-1 retains the hydrogen-bond acceptor capacity of the pyridine nitrogen while introducing sp³ character. The geometric, solubility, metabolism, and lipophilicity data in Sections 3.1–3.4 provide the multi-parameter optimization (MPO) rationale for prioritizing this compound over other saturated bioisosteres in the screening cascade [1].

Quote Request

Request a Quote for 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.